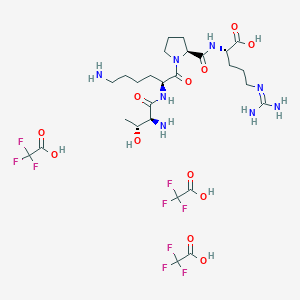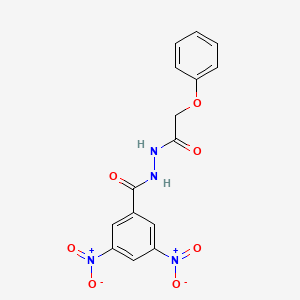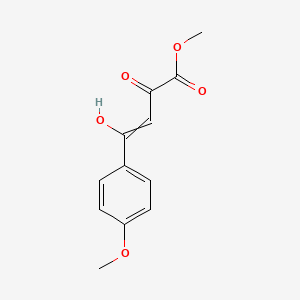![molecular formula C18H26N4OS B12456710 1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine backbone and a phenylcarbamothioyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the use of palladium-catalyzed reactions, where 1,4-butanediol acts as both the solvent and reductant . The phenylcarbamothioyl group is then introduced through a series of reactions involving thiourea derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, offering potential therapeutic benefits for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamothioyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds such as:
1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide: This compound shares a similar phenylcarbamothioyl group but has a different core structure.
4,4’-Bipiperidyl: While it has a similar bipiperidine backbone, it lacks the phenylcarbamothioyl group, resulting in different chemical properties.
The uniqueness of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its combination of the bipiperidine backbone and the phenylcarbamothioyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N4OS |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(phenylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N4OS/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) |
InChI Key |
NPDXCFQPPNEZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)


![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)

![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)

![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)

